

# ONC213 Application Notes and Protocols for In Vivo NSGS Mouse Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **ONC213**, a novel imipridone that targets  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), in NSGS mouse models of acute myeloid leukemia (AML). The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

## Data Presentation: ONC213 Dosage and Administration in NSGS Mice

The following tables summarize the quantitative data from various in vivo studies utilizing **ONC213** in NSGS mice. These studies primarily focus on AML xenograft models, including both cell line-derived and patient-derived xenografts (PDX).

Table 1: **ONC213** Monotherapy Dosage in NSGS Mouse Models

| Mouse Model | Cell Line/PDX    | ONC213 Dosage | Administration Route | Treatment Schedule                                  | Reference                               |
|-------------|------------------|---------------|----------------------|-----------------------------------------------------|-----------------------------------------|
| NSGS        | MV4-11           | 75 mg/kg      | Oral (p.o.)          | Daily for 8 days, 2 days off, then daily for 8 days | <a href="#">[1]</a> <a href="#">[2]</a> |
| NSGS        | MV4-11           | 125 mg/kg     | Oral (p.o.)          | Daily for 8 consecutive days                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| NSGS        | J000106565 (PDX) | 60-75 mg/kg   | Oral (p.o.)          | Daily for 10 doses                                  | <a href="#">[1]</a> <a href="#">[3]</a> |

Table 2: **ONC213** Combination Therapy Dosage in NSGS Mouse Models

| Mouse Model | Cell Line/PDX    | Combination Agent     | ONC213 Dosage | Administration Route | Treatment Schedule                               | Reference           |
|-------------|------------------|-----------------------|---------------|----------------------|--------------------------------------------------|---------------------|
| NSGS        | MV4-11           | Venetoclax (25 mg/kg) | 75 mg/kg      | Oral (p.o.)          | Daily                                            | <a href="#">[4]</a> |
| NSGS        | MV4-11           | Venetoclax (25 mg/kg) | 180 mg/kg     | Oral (p.o.)          | Every five days                                  | <a href="#">[4]</a> |
| NSGS        | J000106565 (PDX) | Venetoclax (25 mg/kg) | 75 mg/kg      | Oral (p.o.)          | Daily for 22 days (with specified drug holidays) | <a href="#">[4]</a> |

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the mechanism of action of **ONC213** and a typical experimental workflow for in vivo studies.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Imipridone ONC213 Targets  $\alpha$ -Ketoglutarate Dehydrogenase to Induce Mitochondrial Stress and Suppress Oxidative Phosphorylation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONC213: a novel strategy to resensitize resistant AML cells to venetoclax through induction of mitochondrial stress | springermedizin.de [springermedizin.de]
- 4. The imipridone ONC213 targets  $\alpha$ -ketoglutarate dehydrogenase to induce mitochondrial stress and suppress oxidative phosphorylation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONC213 Application Notes and Protocols for In Vivo NSGS Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13145634#onc213-dosage-for-in-vivo-nsgs-mouse-studies>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)